5-Methoxyspiro[indoline-3,3'-pyrrolidin]-2-one
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Overview
Description
5-Methoxyspiro[indoline-3,3’-pyrrolidin]-2-one is a spirocyclic compound that features a unique structural motif combining an indoline and a pyrrolidine ring system. This compound is of significant interest in organic and medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxyspiro[indoline-3,3’-pyrrolidin]-2-one typically involves a 1,3-dipolar cycloaddition reaction. One common method is the reaction of azomethine ylides, generated in situ from sarcosine and paraformaldehyde, with 3-methyleneoxindolines. This reaction proceeds under mild conditions and provides the spirocyclic product in good yields.
Industrial Production Methods
While specific industrial production methods for 5-Methoxyspiro[indoline-3,3’-pyrrolidin]-2-one are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and employing scalable purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Methoxyspiro[indoline-3,3’-pyrrolidin]-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the spirocyclic framework.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or organometallic compounds (e.g., Grignard reagents) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various alkyl or aryl groups.
Scientific Research Applications
5-Methoxyspiro[indoline-3,3’-pyrrolidin]-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a versatile intermediate in the synthesis of more complex spirocyclic compounds.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Medicine: Potential therapeutic applications include its use as a scaffold for drug development, particularly in the design of molecules targeting specific biological pathways.
Industry: The compound’s stability and reactivity make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Methoxyspiro[indoline-3,3’-pyrrolidin]-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets. The exact pathways involved depend on the specific biological context and the nature of the substituents on the spirocyclic framework.
Comparison with Similar Compounds
Similar Compounds
Spiro[indoline-3,3’-pyrrolidin]-2-one: Lacks the methoxy group, which can significantly alter its biological activity and chemical reactivity.
Spiro[indoline-3,2’-pyrrolidin]-2-one: Differs in the position of the spiro linkage, leading to different three-dimensional structures and properties.
Spiropyrans: These compounds share the spirocyclic motif but have different substituents and ring systems, resulting in distinct chemical and biological properties.
Uniqueness
The presence of the methoxy group in 5-Methoxyspiro[indoline-3,3’-pyrrolidin]-2-one imparts unique electronic and steric properties, which can influence its reactivity and interactions with biological targets
Properties
IUPAC Name |
5-methoxyspiro[1H-indole-3,3'-pyrrolidine]-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-16-8-2-3-10-9(6-8)12(11(15)14-10)4-5-13-7-12/h2-3,6,13H,4-5,7H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUFRJMCKEIYCGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC(=O)C23CCNC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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